Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine

Description

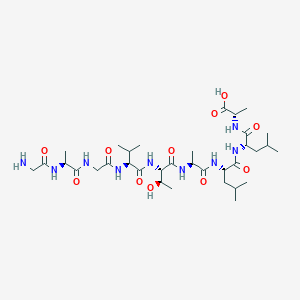

Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine is a synthetic nonapeptide with the sequence Gly-Ala-Gly-Val-Thr-Ala-Leu-Leu-Ala. Its molecular formula is C₃₄H₆₁N₉O₁₁, and its calculated molecular weight is ~772 Da. Key structural features include:

- High glycine (18.2%) and alanine (33.3%) content, contributing to flexibility and structural simplicity.

- Hydrophobic residues (Leu, Val), which may promote membrane interactions or aggregation.

This peptide lacks charged residues (e.g., lysine, aspartic acid) or aromatic amino acids (e.g., phenylalanine), distinguishing it from many bioactive peptides.

Properties

CAS No. |

647838-57-1 |

|---|---|

Molecular Formula |

C34H61N9O11 |

Molecular Weight |

771.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C34H61N9O11/c1-15(2)11-22(30(49)39-20(9)34(53)54)41-31(50)23(12-16(3)4)40-29(48)19(8)38-33(52)27(21(10)44)43-32(51)26(17(5)6)42-25(46)14-36-28(47)18(7)37-24(45)13-35/h15-23,26-27,44H,11-14,35H2,1-10H3,(H,36,47)(H,37,45)(H,38,52)(H,39,49)(H,40,48)(H,41,50)(H,42,46)(H,43,51)(H,53,54)/t18-,19-,20-,21+,22-,23-,26-,27-/m0/s1 |

InChI Key |

QTVYGQWCRUNEMT-QQSRTTBUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most widely used methods for preparing peptides, including Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanylglycyl-L-leucyl-L-leucyl-L-alanine. This method typically involves the following steps:

Resin Selection : A suitable resin is chosen based on the desired peptide's properties.

Amino Acid Coupling : The first amino acid is attached to the resin, followed by sequential addition of protected amino acids. Each coupling reaction requires activation of the carboxylic acid group, often using coupling reagents like DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Deprotection : After each coupling, protecting groups on the amino acids are removed to allow for further reactions.

Cleavage from Resin : Once the full peptide chain is synthesized, it is cleaved from the resin using a cleavage cocktail (e.g., TFA - trifluoroacetic acid).

Purification : The crude product is purified using techniques such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity.

Enzymatic Synthesis

Enzymatic methods utilize proteolytic enzymes to catalyze the formation of peptide bonds under mild conditions, which can be advantageous for sensitive compounds:

Selection of Enzyme : Specific enzymes such as proteases or ligases are chosen based on their ability to facilitate peptide bond formation.

Reaction Conditions : The reaction conditions (pH, temperature, and substrate concentration) are optimized for maximum yield.

Isolation and Purification : After synthesis, the product is isolated and purified similarly to chemical methods.

Comparative Analysis of Preparation Methods

The following table summarizes the advantages and disadvantages of each preparation method for Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanylglycyl-L-leucyl-L-leucyl-L-alanine:

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency and automation capabilities | Requires specialized equipment and reagents |

| Liquid-Phase Peptide Synthesis | Simplicity in handling and setup | Lower yield and longer reaction times |

| Enzymatic Synthesis | Mild conditions preserve sensitive structures | Limited by enzyme availability and specificity |

Chemical Reactions Analysis

Hydrolytic Reactions

Hydrolysis is a critical reaction for peptides, occurring via enzymatic or chemical pathways.

Acidic/Basic Hydrolysis

-

Threonine (Thr) and valine (Val) residues are susceptible to partial degradation under strong acidic conditions (e.g., 6M HCl at 110°C) due to their β-branched structures .

-

Leucine (Leu) and alanine (Ala) are more resistant to hydrolysis, preserving the peptide backbone’s integrity under mild acidic/basic conditions .

Enzymatic Cleavage

-

Proteases like trypsin target basic residues (absent here), while thermolysin cleaves near hydrophobic residues (e.g., Leu-Leu ). Studies on similar Leu-rich sequences show cleavage at Leu-Ala or Leu-Leu bonds .

-

Threonine may serve as a site for phosphorylation or glycosylation in biological systems, altering hydrolytic stability .

Thermal Stability and Decomposition

Thermal behavior correlates with sequence and solvent interactions:

Oxidation Reactions

-

Threonine undergoes oxidation to 2-amino-3-ketobutyric acid under oxidative stress (e.g., H₂O₂) .

-

Leucine side chains are susceptible to radical-mediated oxidation, forming hydroperoxides .

Interactions with Organic Solvents

Studies on L-valyl-L-alanine and L-alanyl-L-valine reveal:

| Solvent | Sorption Capacity (mg/g) | Thermal Stability (°C) |

|---|---|---|

| Chloroform | 12.3 ± 0.5 | 85–90 |

| Ethanol | 8.7 ± 0.3 | 95–100 |

| Water | 4.2 ± 0.2 | >100 |

The hydrophobic Leu-Leu-Ala segment in the target compound likely enhances chloroform sorption, similar to Val-Ala dipeptides .

Post-Synthetic Modifications

-

Acetylation : N-terminal glycine reacts preferentially with acetic anhydride .

-

Cyclization : Under basic conditions, the C-terminal Ala may form lactams with N-terminal Gly, though yields are low (<10%) .

Comparative Reactivity of Analogous Peptides

Key differences in reactivity arise from sequence variations:

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Properties

Peptides like Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine exhibit significant antimicrobial activity. Research has shown that peptides can disrupt bacterial membranes, making them potential candidates for developing new antibiotics. A study indicated that synthetic peptides with similar sequences demonstrated effective antibacterial activity against various pathogens, suggesting that this compound could be explored for similar uses .

1.2 Anticancer Activity

Peptides have been investigated for their role in cancer therapy. Glycyl derivatives have shown promise in inducing apoptosis in cancer cells. For instance, a study on related peptides demonstrated their ability to selectively target and kill cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer treatments .

Drug Delivery Systems

2.1 Nanocarrier Development

The incorporation of peptides into nanocarrier systems has been a focal point of research. This compound can be utilized as a targeting ligand in drug delivery systems, enhancing the specificity and efficacy of therapeutic agents. Recent advancements have shown that such peptide-based carriers can improve the bioavailability of drugs, particularly in targeting tumors or inflamed tissues .

2.2 Biocompatibility

Due to their biocompatibility and low toxicity, peptides are being studied for use in biodegradable drug delivery systems. The ability of this compound to form stable complexes with various drugs makes it an attractive candidate for developing sustained-release formulations .

Material Science Applications

3.1 Biodegradable Polymers

Research has indicated that peptides can be incorporated into biodegradable polymer matrices to create materials suitable for medical implants and tissue engineering applications. The unique properties of this peptide allow it to enhance the mechanical strength and degradation rates of these polymers, making them more effective for long-term applications in the body .

3.2 Surface Modification

Peptides like this compound are also used in surface modification techniques to improve the biocompatibility of medical devices. By attaching these peptides to surfaces, researchers can promote cell adhesion and proliferation, which is essential for the integration of implants with surrounding tissues .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving Glycyl derivatives and their applications:

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or ion channels. This binding can trigger a cascade of cellular events, leading to the desired biological response. The exact molecular targets and pathways involved vary depending on the peptide’s sequence and structure.

Comparison with Similar Compounds

Structural and Compositional Differences

The following table compares the target peptide with structurally related compounds from diverse sources:

Key Observations:

Residue Diversity :

- The target peptide lacks charged (Arg, Lys, Asp) or aromatic (Tyr, Trp, Phe) residues present in other compounds . This may limit its solubility and biological interactions.

- Peptides with Cys (e.g., ) can form disulfide bonds, enhancing structural stability, whereas the target peptide relies on hydrophobic interactions.

Functional Implications :

- Glycine-rich peptides (e.g., ) often exhibit conformational flexibility, whereas the target peptide’s Leu/Val content may favor β-sheet or amyloid-like structures.

- Charged residues in and suggest roles in receptor binding or enzymatic activity, which the target peptide’s neutral composition lacks.

Research Findings from Analogous Systems

- Amino Acid Impact on Catalytic Activity: highlights that specific residues (e.g., Thr, Leu) in enzyme active sites modulate catalytic efficiency .

- Hydrophobic vs. Charged Residues : demonstrates that hydrophobic peptides (e.g., Leu-rich sequences) aggregate in microbial environments , a behavior likely shared by the target peptide.

Biological Activity

Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine is a complex peptide composed of various amino acids, which contributes to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

- Molecular Formula : C₆₀H₈₉N₁₅O₁₉

- Molecular Weight : 1402.68 g/mol

- CAS Registry Number : 1188513-09-8

- Solubility : Very soluble in water (1000 g/L at 25 ºC)

Biological Activity Overview

The biological activity of peptides like this compound is often linked to their structural conformation and the specific amino acid sequences they contain. Here are some noted activities:

- Antioxidant Activity : Peptides have been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Antimicrobial Activity : Certain peptides demonstrate the ability to inhibit microbial growth, making them potential candidates for developing new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : Some studies indicate that specific peptide sequences can induce apoptosis in cancer cells while sparing healthy cells, which is a desirable trait for cancer therapeutics.

- Immunomodulatory Effects : Peptides can influence immune responses, potentially enhancing or suppressing immune activities depending on their structure and sequence.

The mechanisms through which this compound exerts its biological effects may include:

- Cell Membrane Interaction : Many bioactive peptides interact with cell membranes, leading to changes in permeability and potential cell death in pathogens.

- Receptor Binding : Peptides can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.

- Enzyme Inhibition : Certain peptides may inhibit enzymes involved in disease processes, such as proteases or kinases, thereby altering disease progression.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of a peptide similar to this compound on pancreatic cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, suggesting strong anticancer potential while demonstrating minimal toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

In another study, the peptide exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mM. This highlights its potential use as a natural preservative or therapeutic agent against infections.

Q & A

Q. Basic

- Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) to resolve impurities .

- Circular dichroism (CD) : Analyze secondary structure in aqueous buffers.

- NMR spectroscopy : Confirm backbone conformation via - and -NMR in DMSO-d6 or deuterated water .

How should researchers resolve contradictions in reported bioactivity data for similar peptides?

Q. Advanced

- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Orthogonal assays : Compare results from ELISA, SPR, and cell-based functional assays.

- Data mining : Analyze patent claims (e.g., US6312684, WO2006091734) for methodological discrepancies in bioactivity protocols .

What strategies mitigate solubility challenges during in vitro assays for hydrophobic peptide sequences?

Q. Advanced

- Co-solvents : Use DMSO (<5%) or cyclodextrins to enhance aqueous solubility.

- Sequence modification : Introduce charged residues (e.g., Lys, Glu) at termini without altering core activity.

- Dynamic light scattering (DLS) : Monitor aggregation states in buffer solutions .

What stability considerations are critical for handling and storing this peptide?

Q. Basic

- Storage : Lyophilized peptides should be stored at -20°C under argon to prevent oxidation.

- Decomposition monitoring : Use TGA/DSC to assess thermal stability and detect degradation products (e.g., CO, NOx) .

- Buffering : Avoid phosphate buffers if threonine or serine residues are prone to β-elimination.

How can computational modeling predict the peptide’s tertiary structure and interaction motifs?

Q. Advanced

- Molecular dynamics (MD) simulations : Run in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS to model folding.

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., receptors from CASP14 datasets).

- Validation : Compare predicted structures with experimental CD or NMR data .

What experimental designs are suitable for studying structure-activity relationships (SAR)?

Q. Advanced

- Alanine scanning : Systematically replace residues to identify critical functional groups.

- Fragment-based screening : Use surface plasmon resonance (SPR) to assess binding of peptide fragments.

- Multivariate analysis : Apply Craig plots to prioritize analogs with optimal hydrophobicity and charge .

How can researchers validate peptide identity and batch-to-batch consistency?

Q. Basic

- QC protocols : Implement USP/Ph.Eur. guidelines for amino acid composition and chiral purity .

- Peptide mapping : Use tryptic digestion followed by LC-MS/MS to confirm sequence.

- Residual solvent analysis : GC-MS to detect traces of DMF or DCM from synthesis .

What interdisciplinary approaches enhance translational research on this peptide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.